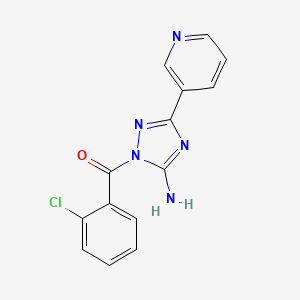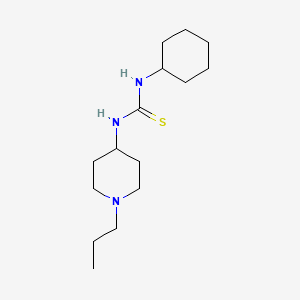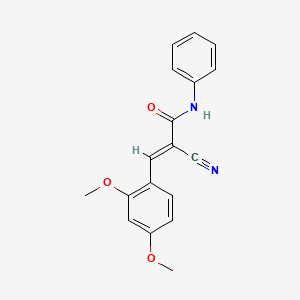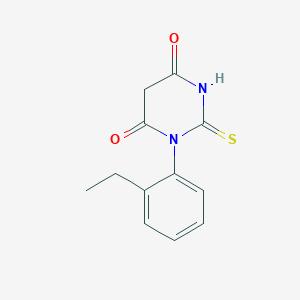![molecular formula C18H15NO B5883847 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine, also known as MNP or NBM, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the family of styrylpyridine derivatives and has been studied extensively for its ability to selectively bind to and label beta-amyloid plaques in Alzheimer's disease.
Mécanisme D'action
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine selectively binds to beta-amyloid plaques in the brain and emits fluorescence upon excitation with light. This property makes it an ideal tool for the detection and imaging of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not affect cell viability or cause any significant changes in cellular morphology. It has also been shown to have high specificity for beta-amyloid plaques and does not bind to other proteins or structures in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in lab experiments has several advantages, including its high specificity for beta-amyloid plaques, low cytotoxicity, and ability to emit fluorescence upon excitation with light. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for fluorescence imaging.
Orientations Futures
There are several potential future directions for the use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in scientific research. One area of interest is the development of new drugs for the treatment of Alzheimer's disease based on the selective binding properties of this compound. Another area of interest is the use of this compound in combination with other imaging techniques to better understand the progression of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and properties of this compound for improved lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-vinylpyridine in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine has been widely used in scientific research as a fluorescent probe for the detection and imaging of beta-amyloid plaques in Alzheimer's disease. It has also been studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSSMMXJBCOIO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)


![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)